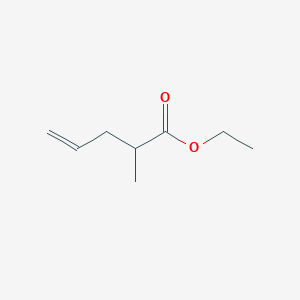

Ethyl 2-methyl-4-pentenoate

Overview

Description

Ethyl 2-methyl-4-pentenoate: is an organic compound with the molecular formula C8H14O2 pineapple pentenoate due to its fruity, pineapple-like odor. This compound is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One method involves the condensation of 1,1,1-triethoxypropane with propene-1-ol in the presence of phosphoric acid at a reaction temperature of 140-180°C.

Alkylation and Esterification: Another method involves the methylation of diethyl malonate with dimethyl sulfate in the presence of sodium ethoxide, followed by alkylation with allyl chloride, hydrolysis, decarboxylation, and esterification.

Industrial Production Methods: The industrial production of ethyl 2-methyl-4-pentenoate typically follows the same synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-methyl-4-pentenoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can participate in substitution reactions, particularly at the double bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using halogens like bromine (Br2) under UV light.

Major Products:

Oxidation: 2-methyl-4-pentenoic acid.

Reduction: 2-methyl-4-penten-1-ol.

Substitution: Halogenated derivatives like 2-bromo-4-pentenoate

Scientific Research Applications

Flavoring Agent

Ethyl 2-methyl-4-pentenoate is primarily utilized as a flavoring agent in the food industry. It imparts a fruity flavor, often described as reminiscent of strawberries or other berries, making it suitable for various food products such as:

- Beverages

- Confectionery

- Dairy Products

- Baked Goods

The compound can be added to enhance the organoleptic properties of otherwise bland foodstuffs, thereby improving consumer appeal. Its use as a flavor enhancer is supported by patents that describe methods for incorporating it into food formulations .

Case Study: Flavor Enhancement in Beverages

A study demonstrated the effective incorporation of this compound in soft drinks, where sensory evaluations indicated a significant improvement in flavor profile compared to control samples without the compound. The results highlighted its potential to modify existing flavors and create new taste experiences .

Fragrance Industry

This compound is also employed as a fragrance ingredient due to its pleasant fruity aroma. This characteristic makes it valuable in:

- Perfumes

- Cosmetics

- Household Products

The compound's ability to blend well with other fragrance components allows for the formulation of complex scent profiles that appeal to consumers .

Biochemical Research

In biochemical contexts, this compound serves as a precursor for synthesizing various biologically active compounds. Its utility in research includes:

- Synthesis of Marine Metabolites : It has been used as a building block in the synthesis of marine metabolites, showcasing its versatility in organic chemistry .

Case Study: Marine Metabolite Synthesis

Research highlighted the successful use of this compound in synthesizing ent-chromazonarol, demonstrating its significance as a precursor in creating complex natural products with potential pharmacological activities .

Industrial Applications

Beyond food and fragrance, this compound finds applications in industrial settings, particularly as:

- Surfactants

- Emulsifiers

These properties make it useful in formulating various consumer products and industrial applications where stability and texture are critical .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Food Industry | Flavoring agent | Enhances fruity flavors in beverages and snacks |

| Fragrance Industry | Fragrance ingredient | Used in perfumes and cosmetics |

| Biochemical Research | Synthesis precursor | Important for marine metabolite synthesis |

| Industrial Applications | Surfactants, emulsifiers | Useful in stabilizing formulations |

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-pentenoate involves its interaction with olfactory receptors, leading to the perception of its fruity odor. The compound’s molecular structure allows it to bind to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Ethyl 2-pentenoate: Similar structure but lacks the methyl group at the 2-position.

Ethyl 4-methyl-2-pentenoate: Similar structure but with the double bond at a different position.

Uniqueness: Ethyl 2-methyl-4-pentenoate is unique due to its specific molecular structure, which imparts a distinct fruity aroma that is highly valued in the flavor and fragrance industry. Its versatility in chemical reactions and applications in various fields further distinguishes it from similar compounds .

Biological Activity

Ethyl 2-methyl-4-pentenoate, a compound with the molecular formula CHO and a molecular weight of 142.20 g/mol, is an unsaturated ester that has garnered attention for its potential biological activities and applications in various fields including chemistry, biology, and medicine. This article explores the compound's biological activity, mechanisms of action, safety assessments, and its applications in industry.

- IUPAC Name : Ethyl 2-methylpent-4-enoate

- CAS Number : 53399-81-8

- Molecular Structure :

This compound exhibits its biological activity primarily through its interactions with olfactory receptors, which are responsible for the perception of smell. The compound's fruity aroma is attributed to its specific molecular structure, allowing it to bind effectively to these receptors, triggering signal transduction pathways that result in olfactory sensations.

Research indicates that the presence of the double bond in its structure significantly influences its odor threshold, which is remarkably low at 0.01 μL/10³ L. This property suggests a high sensitivity to detection by the human olfactory system.

Enzyme Interactions

This compound has been investigated for its interactions with various enzymes and receptors. Preliminary studies suggest potential roles in:

- Antimicrobial Activity : The compound has shown promise in inhibiting certain bacterial strains, although specific mechanisms remain under investigation.

- Antioxidant Properties : It may exhibit antioxidant effects, contributing to cellular protection against oxidative stress.

Case Studies

- Flavoring Agents : this compound is widely used in the flavor and fragrance industry due to its pleasant aroma. Its safety profile has been evaluated extensively, indicating it does not present significant risks when used as a food flavoring agent .

- Safety Assessments : A study conducted by the Research Institute for Fragrance Materials (RIFM) assessed the compound's mutagenicity and clastogenicity. Results indicated that it was non-mutagenic in the Ames test and did not cause chromosomal aberrations in human lymphocytes . Additionally, no significant skin sensitization reactions were observed in guinea pigs or human subjects during safety evaluations .

Applications in Medicine and Industry

This compound is explored for various applications:

- Pharmaceuticals : As a precursor for drug development, this compound may serve as a building block for synthesizing more complex pharmaceutical agents.

- Flavor and Fragrance Industry : Its unique fruity aroma makes it valuable in producing perfumes, air fresheners, and food flavorings .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl 2-pentenoate | Similar backbone | Lacks methyl group at C-2 |

| Ethyl 4-methyl-2-pentenoate | Similar backbone | Double bond position differs |

| Ethyl 3-methylbutanoate | Different backbone | Saturated structure |

The presence of the methyl group at the C-2 position and the double bond at C-4 distinguishes this compound from its analogs, contributing to its unique sensory properties.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Ethyl 2-methyl-4-pentenoate, and how are they validated?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm structural features, such as the double bond position and ester group. Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) must be accounted for during interpretation . Gas Chromatography-Mass Spectrometry (GC/MS) with a non-polar column (e.g., DB-5) provides retention indices (e.g., KI 926) and fragmentation patterns (e.g., m/z 142 molecular ion) for identification . Validate methods using certified reference standards and cross-check with literature spectra .

Q. How should this compound be safely stored and handled in laboratory settings?

- Protocol : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources. Use PPE (gloves, goggles) to prevent skin/eye contact. For spills, neutralize with inert absorbents and dispose via licensed chemical waste facilities. Avoid aqueous solutions due to hydrolytic instability .

Q. What are the key physicochemical properties critical for experimental design involving this compound?

- Data-Driven Design : Key properties include boiling point (155°C), density (0.873 g/mL at 25°C), and logP (1.76), which influence solvent selection (e.g., non-polar solvents for reactions) and purification methods (e.g., fractional distillation). Its low water solubility necessitates hydrophobic reaction media .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound across studies?

- Analytical Strategy : Compare solvent effects on NMR signals (e.g., ¹H NMR in CDCl₃ vs. D₂O) to identify solvent-induced shifts. Use deuterated solvents for consistency and cross-validate with computational simulations (e.g., DFT for predicting chemical shifts). Discrepancies in GC/MS retention times may arise from column aging or temperature gradients; recalibrate with internal standards .

Q. What thermodynamic and kinetic factors govern the selectivity of this compound synthesis via esterification?

- Mechanistic Insight : Acid-catalyzed esterification of 2-methyl-4-pentenoic acid with ethanol requires monitoring equilibrium dynamics. Le Chatelier’s principle suggests removing water (e.g., molecular sieves) to shift equilibrium toward product formation. Kinetic control via temperature (60–80°C) and catalyst loading (e.g., H₂SO₄ at 1–5 mol%) optimizes yield. Side reactions (e.g., alkene isomerization) are minimized at lower temperatures .

Q. How should researchers statistically validate reproducibility in synthetic yields across multiple batches?

- Statistical Framework : Perform triplicate syntheses under identical conditions. Use ANOVA to assess batch-to-batch variability. Calculate confidence intervals (95%) for yields and apply Grubbs’ test to identify outliers. Report mean ± standard deviation to quantify reproducibility .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction systems?

- Modeling Approach : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict reaction pathways, such as electrophilic addition to the α,β-unsaturated ester. Calculate activation energies for competing pathways (e.g., Michael addition vs. hydrolysis) and validate with experimental kinetics .

Q. Data Contradiction Analysis

Q. How can conflicting reports on the compound’s boiling point (e.g., 155°C vs. 153–155°C) be reconciled?

- Resolution : Variations arise from differences in purity assessment (e.g., GC purity ≥98% vs. 95%) and calibration of distillation apparatus. Validate purity via GC/FID and use NIST-traceable thermometers for measurements. Literature values from peer-reviewed sources (e.g., Adams, 2017) take precedence over vendor data .

Q. Research Design Considerations

Q. What controls are essential when studying the biological activity of this compound in vitro?

- Experimental Rigor : Include solvent controls (e.g., DMSO at ≤0.1% v/v) to isolate compound effects. Use structure-activity analogs (e.g., ethyl esters with varying alkyl chains) to assess functional group contributions. Replicate assays with cell lines from multiple donors to account for biological variability .

Q. How can isomerization of the 4-pentenoate moiety during long-term storage be monitored and mitigated?

Properties

IUPAC Name |

ethyl 2-methylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBGKYIBDXAVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866320 | |

| Record name | 4-Pentenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

153.00 to 155.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl (±)-2-methyl-4-pentenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in alcohol and fixed oils | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.891 | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53399-81-8 | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53399-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-4-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053399818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylpent-4-en-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYL-4-PENTENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7GX41R904 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-2-methyl-4-pentenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.